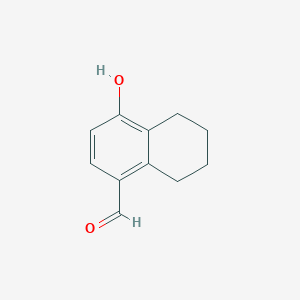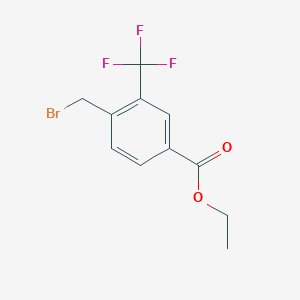
bismuth(III)-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
bismuth(III)-oxide is a compound that features a bismuth ion in the +1 oxidation state bonded to an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
bismuth(III)-oxide compounds can be synthesized through various methods. One common approach involves the thermal decomposition of bismuth-containing precursors. For instance, bismuth mixed oxide powders can be prepared by the oxalate coprecipitation process, followed by thermal decomposition. This method involves the formation of a coprecipitate precursor, which is then subjected to thermal treatment to yield the desired bismuth oxide compound .
Industrial Production Methods
In industrial settings, the production of bismuth oxo compounds often involves high-temperature solid-state reactions. These methods typically require the mixing of bismuth-containing compounds with other reactants, followed by heating at elevated temperatures to induce the formation of the desired oxo compound. The specific conditions, such as temperature and reaction time, can vary depending on the desired product and its intended application .
Analyse Des Réactions Chimiques
Types of Reactions
bismuth(III)-oxide compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the unique electronic properties of bismuth, which can adopt multiple oxidation states.
Common Reagents and Conditions
Common reagents used in reactions involving bismuth(1+), oxo- compounds include reducing agents, such as hydrazine or sodium borohydride, and oxidizing agents, such as hydrogen peroxide or nitric acid. The specific conditions, such as temperature and solvent, can vary depending on the desired reaction and product .
Major Products
The major products formed from reactions involving bismuth(1+), oxo- compounds can include various bismuth-containing species, such as bismuth(III) oxides, bismuth halides, and organobismuth compounds. The specific products depend on the nature of the reactants and the reaction conditions .
Applications De Recherche Scientifique
bismuth(III)-oxide compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including the electrochemical reduction of carbon dioxide. These compounds exhibit high activity, selectivity, and stability, making them valuable for catalytic applications .
In biology and medicine, bismuth oxo compounds are explored for their potential therapeutic applications. For example, bismuth-based drugs are used to treat gastrointestinal disorders and infections caused by Helicobacter pylori. Additionally, bismuth oxo compounds are investigated for their potential use in cancer therapy, drug delivery, and diagnostic imaging .
In industry, bismuth oxo compounds are used in the production of pigments, superconductors, and sensors. Their unique electronic properties make them suitable for various technological applications .
Mécanisme D'action
The mechanism of action of bismuth(1+), oxo- compounds involves their ability to interact with various molecular targets and pathways. In biological systems, bismuth compounds can inhibit enzymes, disrupt intracellular processes, and interfere with metal ion homeostasis. For example, bismuth can bind to proteins and enzymes, inhibiting their activity and leading to the disruption of essential cellular functions .
Comparaison Avec Des Composés Similaires
bismuth(III)-oxide compounds can be compared to other bismuth-containing compounds, such as bismuth(III) oxides and organobismuth compounds. While all these compounds contain bismuth, they differ in their oxidation states, chemical properties, and applications.
Similar Compounds
Bismuth(III) oxide: A common bismuth compound used in various applications, including catalysis and materials science.
Organobismuth compounds: These compounds contain bismuth bonded to organic groups and are used in organic synthesis and medicinal chemistry .
Uniqueness
This compound compounds are unique due to their specific oxidation state and the presence of the oxo ligand. This combination imparts distinct electronic properties and reactivity, making these compounds valuable for specialized applications in catalysis, medicine, and materials science .
Propriétés
Numéro CAS |
62905-81-1 |
|---|---|
Formule moléculaire |
BiO+ |
Poids moléculaire |
224.980 g/mol |
Nom IUPAC |
oxobismuthanylium |
InChI |
InChI=1S/Bi.O/q+1; |
Clé InChI |
AFQPDONMRFOLIJ-UHFFFAOYSA-N |
SMILES canonique |
O=[Bi+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pyridinamine, 3-(2-benzoxazolyl)-5-[3-methyl-1-(1-methyl-4-piperidinyl)-1H-pyrazol-4-yl]-](/img/structure/B8770832.png)







![2,6-dichloro-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B8770862.png)





